(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol
Description
Structural Characterization of [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is [5-amino-2-(4-methylpiperazin-1-yl)phenyl]methanol , reflecting its substitution pattern on the benzene ring. The amino group occupies the fifth position, while the 4-methylpiperazine moiety is attached to the second position. The methanol group (-CH$$_2$$OH) is bonded to the first carbon of the benzene ring.
The molecular formula is C$${12}$$H$${19}$$N$$_{3}$$O , with an average molecular mass of 221.30 g/mol and a monoisotopic mass of 221.1528 g/mol . Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C$${12}$$H$${19}$$N$$_{3}$$O |
| Average Mass | 221.30 g/mol |
| Monoisotopic Mass | 221.1528 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
The presence of both amino and hydroxyl groups enhances polarity, influencing solubility in polar solvents like water or ethanol.
Crystallographic Studies and Three-Dimensional Conformation
Crystallographic data for [5-amino-2-(4-methylpiperazin-1-yl)phenyl]methanol are not explicitly reported in the available literature. However, analogous piperazine derivatives exhibit chair conformations in the piperazine ring, with the methyl group adopting an equatorial orientation to minimize steric strain. For example, in (3-(4-methylpiperazin-1-yl)phenyl)methanol (CAS 123987-13-3), the piperazine ring adopts a distorted chair geometry, with a dihedral angle of 85° between the aromatic ring and the piperazine plane. Computational modeling predicts similar behavior for the title compound, where intramolecular hydrogen bonding between the hydroxyl group and the piperazine nitrogen may stabilize the conformation.
Spectroscopic Identification (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct $$^1$$H and $$^13$$C NMR data for [5-amino-2-(4-methylpiperazin-1-yl)phenyl]methanol are unavailable, related compounds provide insights. For instance, N-(2-((4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)acetamide (a structural analog) exhibits characteristic signals:
- Piperazine protons resonate at δ 2.34–3.82 ppm (multiplet).
- Aromatic protons appear as singlets near δ 6.91–8.48 ppm .
- The hydroxyl proton in analogous methanol derivatives typically shows broad signals around δ 4.83–4.84 ppm .
Infrared (IR) Spectroscopy
The IR spectrum would display key stretches:
- O-H (hydroxyl): ~3200–3500 cm$$^{-1}$$ (broad).
- N-H (amine): ~3300 cm$$^{-1}$$.
- C-N (piperazine): ~1250 cm$$^{-1}$$.
UV-Vis Spectroscopy
The conjugated π-system of the benzene ring and amine groups likely produces absorption maxima in the 250–300 nm range , consistent with substituted anilines.
Comparative Analysis with Structurally Analogous Piperazine Derivatives
The structural and electronic features of [5-amino-2-(4-methylpiperazin-1-yl)phenyl]methanol distinguish it from related compounds:
(3-(4-Methylpiperazin-1-yl)phenyl)methanol (CAS 123987-13-3):
5-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS 571189-49-6):
N-(6-Amino-2-((4,6-diethoxy-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)propionamide :
The table below highlights key differences:
| Compound | Molecular Formula | Key Functional Groups |
|---|---|---|
| [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol | C$${12}$$H$${19}$$N$$_{3}$$O | -NH$$2$$, -CH$$2$$OH, piperazine |
| (3-(4-Methylpiperazin-1-yl)phenyl)methanol | C$${12}$$H$${18}$$N$$_{2}$$O | -CH$$_2$$OH, piperazine |
| 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C$${10}$$H$${16}$$N$$_{4}$$ | -NH$$_2$$, pyridine, piperazine |
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
[2-amino-5-(4-methylpiperazin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)11-2-3-12(13)10(8-11)9-16/h2-3,8,16H,4-7,9,13H2,1H3 |
InChI Key |
JQRRAFRBXIITSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)CO |
Origin of Product |
United States |
Preparation Methods
Substitution of Halogenated Precursors
The 4-methylpiperazine moiety is introduced via nucleophilic displacement of halogen atoms (Cl, Br) on aromatic rings. For example:
-
Starting material : 5-Bromo-2-nitrobenzaldehyde or 5-chloro-2-nitrophenyl methanol derivatives.
-
Reaction conditions :
-
Yield : 60–75% after purification by silica gel chromatography.
Mechanistic insight : The electron-withdrawing nitro group activates the aromatic ring for substitution, facilitating piperazine incorporation.
Reductive Amination for Amino Group Introduction
Nitro Group Reduction
The nitro group at the 2-position is reduced to an amine using catalytic hydrogenation or chemical reductants:
Protection-Deprotection Strategies
-
Amino protection : Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups are used to prevent side reactions during subsequent steps.
-
Deprotection : Acidic (HCl/dioxane) or basic (NaOH/MeOH) conditions.
Methanol Group Installation via Carbonyl Reduction
Ketone or Aldehyde Reduction
The benzylic alcohol group is introduced by reducing a carbonyl precursor:
-
Starting material : 2-Amino-5-(4-methylpiperazin-1-yl)benzaldehyde or acetophenone derivatives.
-
Reductants :
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Coupling
Used for constructing the aromatic core with pre-functionalized piperazine and amino groups:
-
Boronated intermediate : 2-Amino-5-boronic acid phenyl methanol.
-
Conditions :
One-Pot Multistep Synthesis
Integrated Approach
Combines substitution, reduction, and protection in a single reactor:
-
Step 1 : Nitro group introduction via nitration of 5-(4-methylpiperazin-1-yl)phenol.
-
Step 3 : Formylation with ethyl formate followed by NaBH₄ reduction.
Industrial-Scale Optimization
Continuous Flow Reactors
Crystallization Techniques
-
Salt formation : Hydrochloride or tartrate salts enhance stability and purity (>99% by HPLC).
-
Antisolvent addition : Ethanol/water mixtures precipitate the product.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Sub. | 60–75 | 95–98 | Scalable | Long reaction times |
| Reductive Amination | 80–90 | 97–99 | High selectivity | Requires protective groups |
| Palladium Coupling | 50–65 | 90–95 | Modularity | Catalyst cost |
| One-Pot Synthesis | 55–70 | 85–90 | Process efficiency | Lower purity |
Challenges and Solutions
Byproduct Formation
Purification Difficulties
-
Issue : Co-elution of piperazine derivatives in chromatography.
-
Solution : Gradient elution with CH₂Cl₂/MeOH (95:5 to 85:15).
Emerging Methodologies
Photoredox Catalysis
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo various substitution reactions, particularly at the amino and hydroxymethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
- Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
- Reduction of the amino group can produce secondary or tertiary amines.
- Substitution reactions can introduce various functional groups at the amino or hydroxymethyl positions .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C12H19N3O
- Molecular Weight : 221.3 g/mol
- CAS Number : 802541-81-7
Its structure features an amino group and a hydroxymethyl group attached to a phenyl ring, along with a piperazine moiety. This unique configuration suggests potential interactions with various biological targets.
Antioxidant Properties
Research indicates that (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol exhibits significant antioxidant activity. Compounds with phenolic structures are known for their ability to neutralize free radicals, thereby reducing oxidative stress.
Study Findings :
- In vitro studies demonstrated that this compound effectively scavenged free radicals.
- Results showed a marked reduction in oxidative stress markers in treated cells compared to controls.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various microbial strains.
Table 1: Antimicrobial Activity Against Various Strains
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 14 |
| Bacillus subtilis | 16 |
These results suggest its potential application in developing antimicrobial agents.
Neuroactive Effects
Given its structural similarities to psychoactive compounds, (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol may interact with neurotransmitter systems.
Preliminary Studies :
- Indicated potential antidepressant effects.
- Suggested neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Study 1: Antioxidant Efficacy
A controlled study assessed the compound's ability to scavenge free radicals. The findings indicated a significant decrease in oxidative stress markers in treated cells compared to untreated controls, highlighting its role as an antioxidant agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against common pathogens. The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 16 mm.
Mechanism of Action
The mechanism of action of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol involves its interaction with specific molecular targets. The amino and piperazine groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Substituent Effects on Physical and Chemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylpiperazinyl group in the target compound is basic and polar, likely enhancing water solubility compared to the hydrophobic trifluoromethyl group in its CF3 analog .
- Synthetic Yields : Compound 2 , with a sulfonylpiperazine group, achieved a 72.8% yield via HCl salt crystallization, suggesting that similar purification methods may apply to the target compound.
Substituent Impact on Solubility and Reactivity
Biological Activity
The compound (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is an organic molecule notable for its structural features, including an amino group, a phenyl ring, and a piperazine moiety. This configuration suggests potential pharmacological applications due to the known biological activities associated with piperazine derivatives. This article explores the biological activities of this compound, including its potential antidepressant, antitumor, and neuroprotective properties.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure includes:
- An amino group ()
- A hydroxymethyl side chain ()
- A piperazine ring
These features contribute to its unique biological profile and potential interactions within biological systems.
Antidepressant Activity
The presence of the piperazine ring in (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol suggests a mechanism similar to many established antidepressants. Computational studies indicate that compounds with similar structures often exhibit significant antidepressant effects due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Antitumor Effects
Research indicates that derivatives of this compound may inhibit cancer cell proliferation. For instance, studies have reported that compounds containing piperazine structures can exhibit antitumor activity against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and disruption of cancer cell cycle progression .
Neuroprotective Properties
The compound's ability to influence neurotransmitter systems also positions it as a candidate for neuroprotective applications. It may provide benefits in neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)-2-nitrobenzene | Nitro group instead of hydroxymethyl | Potentially different biological activity profiles |
| 4-(4-Methylpiperazin-1-yl)aniline | Contains an aniline structure | Known for anti-inflammatory properties |
| 2-Amino-N-(4-methylpiperazin-1-yl)benzamide | Amide functional group | Enhanced stability and bioavailability |
This table illustrates how variations in functional groups can lead to different biological activities and pharmacological profiles, highlighting the distinctiveness of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol among similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol :
- Antiproliferative Activity : A series of experiments demonstrated that derivatives exhibited potent antiproliferative effects against human leukemia cell lines (HL-60). Compounds were tested for their ability to induce apoptosis, with significant increases observed in treated cells compared to controls .
- In Vitro Studies : In vitro antimicrobial evaluations have shown that similar compounds possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest a broader pharmacological potential beyond just antitumor effects .
- Mechanistic Insights : Mechanistic studies have indicated that the compound may act through various pathways, including inhibition of specific kinases involved in cell proliferation and survival. This highlights its potential as a multi-target therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol, and what purification methods are recommended?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed hydrogenation of nitro intermediates. For example, nitro groups on aryl rings are reduced using 10% Pd/C under a hydrogen atmosphere in ethanol, yielding amino derivatives with >90% crude yield . Post-synthesis, purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is effective for removing unreacted piperazine residues . Alternative methods include using Pd(OH)₂-C (palladium hydroxide-carbon) for hydrogenation, which minimizes side reactions .
Q. How is the compound characterized using analytical techniques?
- Methodological Answer : Key characterization involves:
- LCMS : To confirm molecular weight (e.g., m/z 295 [M+H]+ observed in similar piperazine derivatives) .
- HPLC : Retention time analysis under specific conditions (e.g., 0.82 minutes using SQD-FA05 method) ensures purity .
- NMR : ¹H/¹³C NMR spectra validate substituent positions, particularly distinguishing the 4-methylpiperazinyl and methanol groups .
Advanced Research Questions
Q. How does the substitution pattern on the piperazine ring influence the compound's biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance cytotoxicity. For example, analogs with 4-methylpiperazine and trifluoromethyl groups exhibit caspase-3 activation in leukemia cells (IC₅₀ < 1 µM) . Computational docking (e.g., molecular dynamics simulations) can predict binding affinities to targets like kinase domains .
Q. What strategies resolve contradictory data regarding the compound's kinase inhibition profiles?
- Methodological Answer : Discrepancies in kinase assays may arise from assay conditions (e.g., ATP concentration, incubation time). Standardized protocols include:
- Selectivity Profiling : Testing against kinase panels (e.g., 100+ kinases) to identify off-target effects .
- Cellular Validation : Using siRNA knockdown to confirm target engagement in relevant cell lines (e.g., HL-60 for leukemia) .
Q. How do structural analogs of this compound differ in reactivity or biological activity?
- Methodological Answer : Comparing with analogs like 4-methylphenylmethanol (primary alcohol) reveals that the secondary alcohol in the target compound reduces oxidative degradation. Bioactivity comparisons show that replacing the 4-methylpiperazine with a morpholino group decreases cytotoxicity by 50% in K562 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
